Cas no 114873-14-2 ((2R)-2-(tert-butoxycarbonylamino)-3-(m-tolyl)propanoic acid)

(2R)-2-(tert-Butoxycarbonylamino)-3-(m-tolyl)propanoic acid is a chiral N-Boc-protected amino acid derivative featuring a meta-tolyl substituent. This compound is widely utilized in peptide synthesis and medicinal chemistry as a key intermediate for introducing sterically hindered, aromatic side chains. The tert-butoxycarbonyl (Boc) group provides orthogonal protection for the amine functionality, enabling selective deprotection under mild acidic conditions. Its high enantiopurity ensures consistency in stereoselective reactions, while the meta-tolyl moiety contributes to enhanced lipophilicity and structural diversity in target molecules. The compound’s stability and compatibility with standard coupling reagents make it a reliable choice for solid-phase and solution-phase peptide synthesis.
(2R)-2-(tert-butoxycarbonylamino)-3-(m-tolyl)propanoic acid structure
114873-14-2 structure
Product Name:(2R)-2-(tert-butoxycarbonylamino)-3-(m-tolyl)propanoic acid
CAS No:114873-14-2
MF:C15H21NO4
MW:279.33154463768
MDL:MFCD01862943
CID:63119
PubChem ID:7010034
Update Time:2025-06-08

(2R)-2-(tert-butoxycarbonylamino)-3-(m-tolyl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • BOC-D-3-Methylphe
    • (R)-N-BOC-3-METHYLPHENYLALANINE
    • tert-butoxycarbonyl-d-3-methylphenylalanine
    • RARECHEM BK PT 0065
    • (R)-2-TERT-BUTOXYCARBONYLAMINO-3-M-TOLYL-PROPIONIC ACID
    • N-ALPHA-L-BUTOXYCARBONYL-D-(3-METHYLPHENYL)ALANINE
    • BOC-3-METHYL-D-PHENYLALANINE
    • BOC-D-3-METHYLPHENYLALANINE
    • Boc-D-Phe(3-Me)-OH
    • (R)-2-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid
    • Boc-D-3-Me-Phe-OHBoc-3-Methy-D-Phenylalanine
    • Boc- D-3-CH3-Phe
    • BOC-M-ME-D-PHE-OH
    • Boc-D-3-Me-Phe-OH
    • Boc-D-3-Methyl-phe-OH
    • Boc-3-Methy-D-Phenylalanine
    • SCHEMBL268722
    • (R)-2-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoicacid
    • (2R)-3-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
    • N-(tert-butoxycarbonyl)-3-methyl-D-phenylalanine
    • HBBXWMALJNZDOM-GFCCVEGCSA-N
    • J-003151
    • AM83422
    • N-[(1,1-Dimethylethoxy)carbonyl]-3-methyl-L-Phenylalanine
    • AC-9923
    • Boc-D-3-Methylphenylalanine (Boc-D-Phe(3-Me)-OH)
    • CS-W010057
    • (R)-2-(TERT-BUTOXYCARBONYLAMINO)-3-M-TOLYLPROPANOIC ACID
    • D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-
    • Boc-L-3-Methylphenylalanine
    • N-tert-Butoxycarbonyl-D-3-Methyl Phenylalanine
    • (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid
    • AKOS015836553
    • 114873-14-2
    • A50129
    • MFCD01862943
    • Boc-D-Phe(3-Me)-OH, >=98.0% (TLC)
    • DS-8270
    • EN300-1725936
    • (2R)-2-(tert-butoxycarbonylamino)-3-(m-tolyl)propanoic acid
    • (2R)-2-[(tert-butoxycarbonyl)amino]-3-(3-methylphenyl)propanoic acid
    • MDL: MFCD01862943
    • Inchi: 1S/C15H21NO4/c1-10-6-5-7-11(8-10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1
    • InChI Key: HBBXWMALJNZDOM-GFCCVEGCSA-N
    • SMILES: O(C(N[C@@H](C(=O)O)CC1C=CC=C(C)C=1)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 279.14700
  • Monoisotopic Mass: 279.14705815g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 7
  • Complexity: 348
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 75.6Ų

Experimental Properties

  • Color/Form: No data available
  • Density: 1.1400
  • Melting Point: 70 ºC
  • Boiling Point: 439.9±40.0 °C at 760 mmHg
  • Flash Point: 219.9±27.3 °C
  • PSA: 75.63000
  • LogP: 2.90630
  • Specific Rotation: -12 º (c=1,MeOH)

(2R)-2-(tert-butoxycarbonylamino)-3-(m-tolyl)propanoic acid Security Information

(2R)-2-(tert-butoxycarbonylamino)-3-(m-tolyl)propanoic acid Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

(2R)-2-(tert-butoxycarbonylamino)-3-(m-tolyl)propanoic acid Pricemore >>

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(2R)-2-(tert-butoxycarbonylamino)-3-(m-tolyl)propanoic acid Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
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(CAS:114873-14-2)BOC-D-3-Methylphe
Order Number:sfd11131
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:35
Price ($):discuss personally
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:114873-14-2)BOC-D-3-甲基苯丙氨酸
Order Number:LE2468947
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:39
Price ($):discuss personally
Email:18501500038@163.com

Additional information on (2R)-2-(tert-butoxycarbonylamino)-3-(m-tolyl)propanoic acid

Comprehensive Overview of (2R)-2-(tert-butoxycarbonylamino)-3-(m-tolyl)propanoic acid (CAS No. 114873-14-2)

The compound (2R)-2-(tert-butoxycarbonylamino)-3-(m-tolyl)propanoic acid (CAS No. 114873-14-2) is a chiral amino acid derivative widely utilized in pharmaceutical research, peptide synthesis, and organic chemistry. Its structural features, including the tert-butoxycarbonyl (Boc) protecting group and the meta-tolyl side chain, make it a valuable intermediate for drug development and biochemical studies. This article delves into its properties, applications, and relevance in modern scientific advancements, addressing frequently searched topics such as "Boc-protected amino acids", "chiral building blocks", and "peptide synthesis reagents".

Chemically, (2R)-2-(tert-butoxycarbonylamino)-3-(m-tolyl)propanoic acid belongs to the class of non-natural amino acids, which are increasingly sought after for their role in designing novel therapeutics. The Boc group is pivotal in peptide synthesis, as it safeguards the amino functionality during coupling reactions, ensuring high yields and minimal side products. Researchers often search for "Boc deprotection methods" or "Boc-amino acid applications", highlighting the compound's significance in synthetic workflows.

In drug discovery, this compound serves as a chiral scaffold for constructing bioactive molecules. Its meta-tolyl moiety contributes to lipophilicity, influencing pharmacokinetic properties—a topic frequently queried as "role of aromatic groups in drug design". Recent trends in targeted therapies and personalized medicine have further amplified interest in such tailored building blocks, aligning with searches like "custom amino acids for drug development".

The synthesis of CAS No. 114873-14-2 typically involves asymmetric hydrogenation or enzymatic resolution, techniques often explored under "stereoselective synthesis" or "green chemistry approaches". Environmental concerns have spurred queries about "sustainable peptide synthesis", making this compound's efficient production methods a focal point. Analytical techniques like HPLC and NMR are critical for purity verification, addressing common questions such as "how to analyze Boc-amino acid purity".

Beyond pharmaceuticals, (2R)-2-(tert-butoxycarbonylamino)-3-(m-tolyl)propanoic acid finds niche applications in material science, particularly in supramolecular chemistry and bio-conjugation. Its compatibility with solid-phase peptide synthesis (SPPS)—a popular search term—makes it indispensable for creating peptide-based biomaterials. Additionally, its stability under diverse conditions answers queries like "Boc group stability in acidic media".

In conclusion, CAS No. 114873-14-2 exemplifies the intersection of chemistry and innovation, addressing contemporary needs in biotechnology and therapeutic design. By integrating SEO-driven keywords such as "chiral amino acid suppliers" and "Boc-protected intermediates", this overview bridges scientific rigor with user-centric accessibility, fostering engagement across academic and industrial audiences.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:114873-14-2)BOC-D-3-Methylphe
sfd11131
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:114873-14-2)BOC-D-3-甲基苯丙氨酸
LE2468947
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email